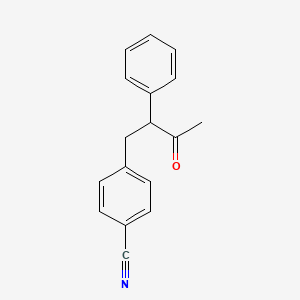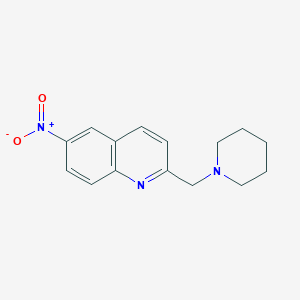
Quinoline, 6-nitro-2-(1-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 6-nitro-2-(1-piperidinylmethyl)- is a heterocyclic aromatic organic compound It consists of a quinoline core, which is a fused ring structure containing a benzene ring and a pyridine ring, with a nitro group at the 6-position and a piperidinylmethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 6-nitro-2-(1-piperidinylmethyl)-, can be achieved through several methods. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . Additionally, microwave-assisted synthesis and green chemistry approaches, such as using ionic liquids and solvent-free conditions, have been explored to improve the efficiency and environmental impact of the synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using optimized conditions to maximize yield and minimize waste. The Skraup synthesis remains a widely used method in industrial settings due to its robustness and scalability . Advances in catalytic processes and continuous flow reactors have further enhanced the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-nitro-2-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group at the 6-position can be replaced by nucleophiles under appropriate conditions.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted quinolines with various functional groups replacing the nitro group.
Electrophilic Substitution: Products include nitroquinolines and sulfoquinolines.
Reduction: The major product is 6-amino-2-(1-piperidinylmethyl)quinoline.
Scientific Research Applications
Quinoline, 6-nitro-2-(1-piperidinylmethyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Quinoline, 6-nitro-2-(1-piperidinylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The piperidinylmethyl group enhances the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Quinoline, 6-nitro-2-(1-piperidinylmethyl)- can be compared with other quinoline derivatives and piperidine-containing compounds:
Quinoline vs. Isoquinoline: Both are heterocyclic compounds with similar structures, but isoquinoline has the nitrogen atom in a different position, leading to different reactivity and applications.
Piperidine Derivatives: Piperidine-containing compounds, such as piperidinones and spiropiperidines, have diverse pharmacological activities and are used in drug design.
Conclusion
Quinoline, 6-nitro-2-(1-piperidinylmethyl)- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to undergo a range of chemical reactions and interact with biological targets, making it a valuable tool in research and development.
Properties
CAS No. |
832102-93-9 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
6-nitro-2-(piperidin-1-ylmethyl)quinoline |
InChI |
InChI=1S/C15H17N3O2/c19-18(20)14-6-7-15-12(10-14)4-5-13(16-15)11-17-8-2-1-3-9-17/h4-7,10H,1-3,8-9,11H2 |
InChI Key |
UEPWMGSYZCLGTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


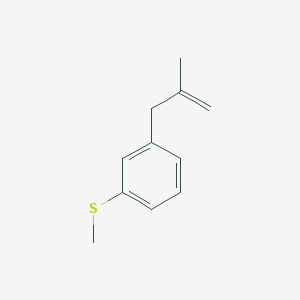
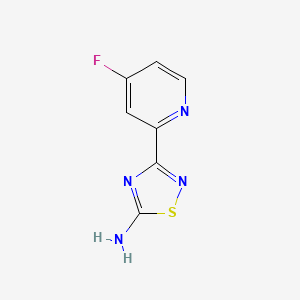
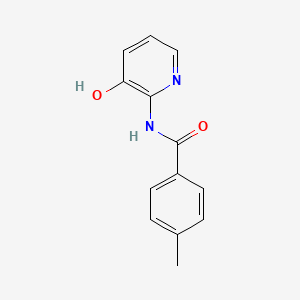
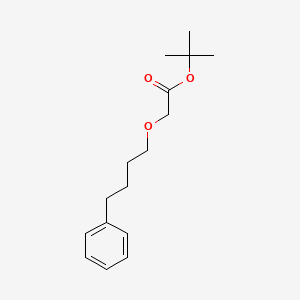
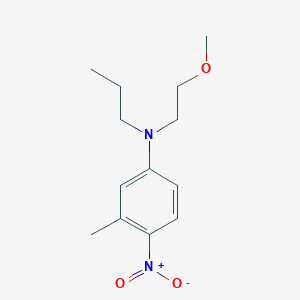
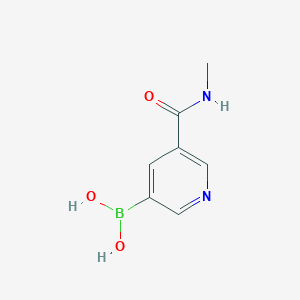
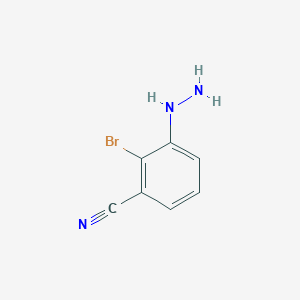
![ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate](/img/structure/B13876599.png)
![1-[2-(Pyridin-3-yl)phenyl]ethanone](/img/structure/B13876600.png)
![Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate](/img/structure/B13876602.png)
![Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium](/img/structure/B13876604.png)
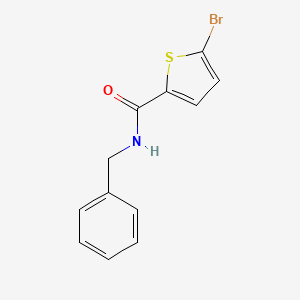
![4-[2-(1-chloroisoquinolin-5-yl)oxypyridin-3-yl]-N-methylpyrimidin-2-amine](/img/structure/B13876609.png)
